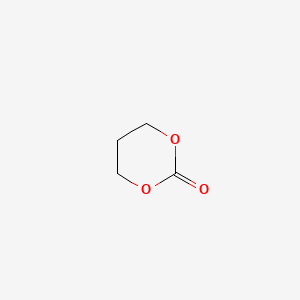
1,3-二氧六环-2-酮
概述
描述
1,3-Dioxan-2-one is a six-membered cyclic carbonate with the molecular formula C4H6O3 It is a colorless, crystalline solid that is soluble in organic solvents
科学研究应用
1,3-Dioxan-2-one has numerous applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of aliphatic polycarbonates and polyurethanes, which are valued for their biodegradability and low toxicity.
Biomedical Engineering: Due to its biocompatibility, it is used in the development of biomedical devices and drug delivery systems.
Material Science: It plays a role in the synthesis of advanced materials with specific properties, such as high strength and flexibility.
作用机制
Target of Action
1,3-Dioxan-2-one, also known as cyclic carbonic acid ester, plays a critical role in numerous scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology . Its primary targets are the olefinic double bonds of homoallylic carbonic acid esters .
Mode of Action
The compound interacts with its targets through a process called photo-aerobic selenium-π-acid multicatalysis . This process directly activates the C-C double bond of homoallylic carbonic acid esters using ambient air as the sole oxidant and visible light as an energy source . This is in contrast to conceptually related methods that commonly relied either on the stoichiometric addition of electrophiles onto the substrate’s alkene moiety or the presence of pre-installed leaving groups in allylic position of said alkene .
Biochemical Pathways
The activated C-C double bond of homoallylic carbonic acid esters serves as a tactically privileged functional group for the construction of cyclic carbonic acid esters by intramolecular cyclizations of carbonate nucleophiles . This process is part of the methodological efforts in the synthesis of 1,3-dioxan-2-ones, which serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .
Pharmacokinetics
The compound’s synthesis process, which involves the use of ambient air as the sole oxidant and visible light as an energy source, suggests that it may have unique pharmacokinetic properties .
Result of Action
The result of the action of 1,3-Dioxan-2-one is the synthesis of cyclic carbonates from homoallylic carbonic acid esters . These cyclic carbonates are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .
生化分析
Biochemical Properties
1,3-Dioxan-2-one can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . It interacts with various enzymes and proteins during its synthesis, including those involved in the catalytic interplay of a pyrylium dye and a diselane . The nature of these interactions is primarily chemical, involving the activation of the C-C double bond of homoallylic carbonic acid esters .
Molecular Mechanism
The molecular mechanism of 1,3-Dioxan-2-one involves the activation of the C-C double bond of homoallylic carbonic acid esters. This is achieved through the catalytic interplay of a pyrylium dye and a diselane, using ambient air as the sole oxidant and visible light as an energy source . This process leads to the formation of cyclic carbonates from homoallylic carbonic acid esters .
Temporal Effects in Laboratory Settings
The stability and degradation of 1,3-Dioxan-2-one over time in laboratory settings have not been extensively studied. Its synthesis involves stable compounds and it is known to be a stable compound itself .
Metabolic Pathways
It is known to be involved in the synthesis of cyclic carbonates from homoallylic carbonic acid esters .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-2-one can be synthesized through several methods:
Reaction of 1,3-diols with phosgene derivatives: This method involves the reaction of 1,3-diols with phosgene or its derivatives under controlled conditions.
Carbon monoxide method: Another common method involves the reaction of 1,3-diols with carbon monoxide. Both phosgene and carbon monoxide are toxic, which limits their use in industrial applications.
Industrial Production Methods:
化学反应分析
1,3-Dioxan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3), and peracids.
Reducing agents: H2/Ni, H2/Rh, Zn/HCl, LiAlH4, NaBH4.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and organocuprates (RCuLi).
Major Products:
Oxidation products: Carboxylic acids and lactones.
Reduction products: Alcohols and alkanes.
Substitution products: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
1,3-Dioxan-2-one can be compared with other cyclic carbonates such as:
1,3-Dioxolan-2-one: Another six-membered cyclic carbonate with similar properties but different reactivity due to the presence of an additional oxygen atom in the ring.
1,4-Dioxane: A six-membered ring with two oxygen atoms, but it is more commonly used as a solvent and has different chemical properties.
1,3-Dioxolane: A five-membered cyclic ether with different reactivity and applications.
Uniqueness: 1,3-Dioxan-2-one is unique due to its specific ring structure, which imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and biomedical engineering.
属性
IUPAC Name |
1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHICDDUDORKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31852-84-3 | |
| Record name | Trimethylene carbonate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31852-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20953766 | |
| Record name | Trimethylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2453-03-4 | |
| Record name | Trimethylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylene carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLENE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,3-Dioxan-2-one has the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol.
A: Yes, 1,3-Dioxan-2-one and its polymers have been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR [, , , , , , , , , ], FTIR [, , , , , ], and MALDI-TOF mass spectrometry [].
ANone: A variety of catalysts have been successfully employed in the ring-opening polymerization of 1,3-Dioxan-2-one. These include:
- Lewis acids: Examples include boron trifluoride etherate (BF3O(C2H5)2) [, ] and aluminum triflate (Al(OTf)3) [].
- Metallo-organic complexes: For instance, β-diiminate zinc complexes like [(BDI)Zn(N(SiMe3)2)] (BDIiPr = 2-((2,6-diisopropylphenyl)amido)-4-((2,6-diisopropylphenyl)imino)-2-pentene) [].
- Organic bases: Examples are 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 4-N,N-dimethylaminopyridine (DMAP) [].
- Enzymes: Notably, lipases, particularly those derived from Candida antarctica and Pseudomonas fluorescens, have demonstrated effectiveness [, , ].
ANone: Lipases offer several benefits as catalysts for 1,3-Dioxan-2-one polymerization:
ANone: Yes, 1,3-Dioxan-2-one can be copolymerized with other cyclic monomers to create copolymers with tailored properties. Some examples include:
- L-lactide: This copolymerization yields biodegradable poly(ester-carbonate)s with tunable degradation rates, influenced by the copolymer composition [, , , , ].
- Oxepan-2-one (ε-caprolactone): This copolymerization results in statistical copolymers with potential for tuning mechanical and degradation properties [, ].
- 5,5-Dimethyl-1,3-dioxan-2-one (neopentylene carbonate): This leads to the formation of copolymers with altered thermal properties [, , ].
ANone: The presence and nature of substituents on the 1,3-Dioxan-2-one ring significantly influence its polymerization behavior:
- Steric hindrance: Bulky substituents, such as those in 5,5-dimethyl-1,3-dioxan-2-one, can hinder the polymerization process and result in lower molecular weight polymers [, ].
- Electronic effects: Electron-withdrawing groups can impact the reactivity of the cyclic carbonate ring, affecting both polymerization rate and polymer properties [, ].
- Functional groups: Introducing functional groups, like allyl esters [] or benzyloxycarbonyl groups [, ], provides opportunities for post-polymerization modifications to tailor material properties or introduce functionalities for drug delivery or other applications.
ANone: PTMC is generally considered to be a biodegradable polymer. Its degradation rate is influenced by factors such as:
- Chemical composition: The presence of hydrolytically labile groups, like ester linkages in copolymers, can accelerate degradation [].
ANone: Numerous analytical techniques are employed for the characterization of 1,3-Dioxan-2-one and PTMC:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for determining monomer structure, polymer composition, and microstructure [, , , , , , , , , ].
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and monitor reactions during polymerization [, , , , , ].
- Gel Permeation Chromatography (GPC): GPC provides information about molecular weight and molecular weight distribution of polymers [, , , , , , , , , , ].
- Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of polymers, such as glass transition temperature (Tg) and melting temperature (Tm) [, , , , , , , , ].
- MALDI-TOF Mass Spectrometry: This technique allows for the analysis of polymer chain end groups and the identification of different polymer architectures [].
ANone: PTMC holds promise for various biomedical applications due to its:
- Biocompatibility: PTMC generally exhibits good biocompatibility, making it suitable for use in contact with biological systems [].
- Biodegradability: PTMC degrades into non-toxic products, primarily 1,3-propanediol and carbon dioxide, making it suitable for implants and drug delivery systems [, , , , , ].
- Tunable properties: Its properties can be tailored through copolymerization and modifications [, , , , ], allowing for the creation of materials with specific degradation rates, mechanical strengths, and surface properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
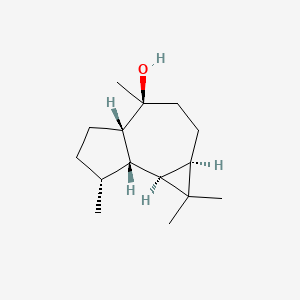
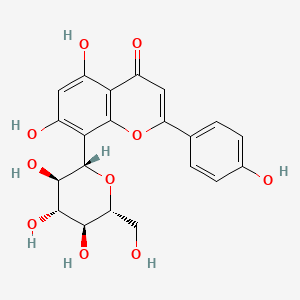
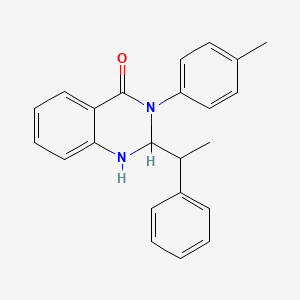
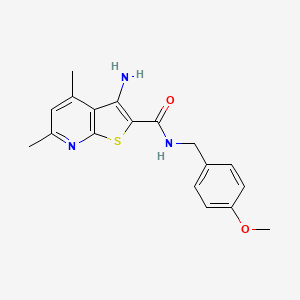
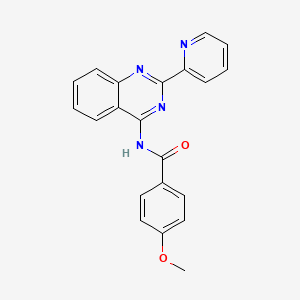
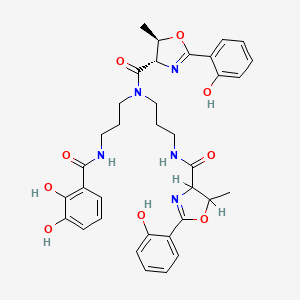


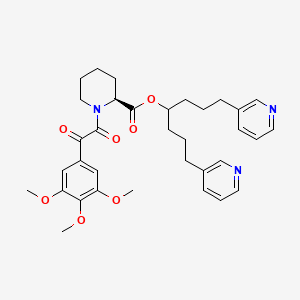

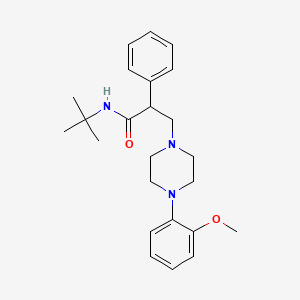

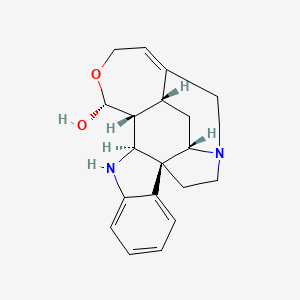
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1683589.png)
